molecular formula C21H25NO5 B255786 Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B255786
M. Wt: 371.4 g/mol
InChI Key: VQHYQADTSSMTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as Cucurbitacin I, is a triterpenoid compound that is found in various plants, including cucurbitaceae. It has been used in traditional medicine for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I inhibits the JAK-STAT signaling pathway by binding to the JAK kinase domain and preventing its activation. This leads to the inhibition of downstream signaling pathways, including the STAT pathway, which is involved in cell proliferation and survival. Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I also induces apoptosis in cancer cells by activating caspases, which are enzymes that are involved in the process of programmed cell death.
Biochemical and Physiological Effects:
Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also inhibits the JAK-STAT signaling pathway, which is involved in cell proliferation and survival. Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I has several advantages for lab experiments. It is readily available and can be synthesized from cucurbitacin B. It has been extensively studied and has been shown to have anti-cancer properties. However, there are also limitations to the use of Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has a short half-life, which can make it difficult to maintain consistent concentrations.

Future Directions

There are several future directions for the study of Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I. One area of research is the development of analogs of Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I that have improved solubility and potency. Another area of research is the study of the synergistic effects of Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I with other anti-cancer agents. Additionally, the use of Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I in combination with immunotherapy is an area of research that is currently being explored. Finally, the development of targeted delivery systems for Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I to improve its efficacy and reduce side effects is an area of research that holds promise for the future.

Synthesis Methods

Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I can be synthesized from cucurbitacin B, which is found in various plants, including cucurbitaceae. The synthesis involves the oxidation of cucurbitacin B using a mixture of potassium permanganate and sulfuric acid. The resulting product is then esterified using methanol and sulfuric acid to form Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I.

Scientific Research Applications

Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate I works by inhibiting the JAK-STAT signaling pathway, which is involved in cell proliferation and survival. It also induces apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H25NO5/c1-11-17(20(25)27-5)18(12-6-7-14(23)16(8-12)26-4)19-13(22-11)9-21(2,3)10-15(19)24/h6-8,18,22-23H,9-10H2,1-5H3

InChI Key

VQHYQADTSSMTKU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)OC

Origin of Product

United States

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